Entasobulin MDR Reversal Potential: Cytotoxicity in HL60/TX1000 Multidrug-Resistant Leukemia Cells
Entasobulin demonstrates activity against a multidrug-resistant (MDR) cancer cell line, HL60/TX1000 (human leukemia), with an IC50 value of 6.2 µM after 72 hours of treatment [1]. This data point establishes baseline cytotoxic potency in a resistant model. Without specific comparator data for a close analog in the same assay from the available literature, this value serves as a benchmark for in-house comparisons against other tubulin inhibitors or structural analogs being considered for procurement [1].
| Evidence Dimension | In vitro anti-proliferative activity (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 6.2 µM |
| Comparator Or Baseline | Not available for direct comparison in this specific assay from the current source. |
| Quantified Difference | Not applicable |
| Conditions | HL60/TX1000 human leukemia cells, 72-hour treatment, MTT assay |
Why This Matters
This provides a quantified baseline potency in an MDR context, which is essential for designing dose-response experiments and evaluating the value proposition of Entasobulin relative to alternatives in similar resistant models.
- [1] Chemsrc. (n.d.). Entasobulin (CAS 501921-61-5) bioactivity: Cytotoxicity against human HL60/TX1000 cells. Retrieved from https://m.chemsrc.com/cas/501921-61-5_1470365.html (citing ChEMBL assay CHEMBL931634) View Source
